An In-depth Technical Guide to the Physicochemical Properties of 1-Ethylcyclobutan-1-amine Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 1-Ethylcyclobutan-1-amine Hydrochloride
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 1-Ethylcyclobutan-1-amine hydrochloride, a key building block in modern medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document delves into the synthesis, analytical characterization, and critical physicochemical parameters such as pKa, solubility, and lipophilicity. The guide emphasizes the causal relationships behind experimental methodologies, offering detailed, field-proven protocols to ensure data integrity and reproducibility. By integrating theoretical principles with practical applications, this whitepaper serves as an essential resource for the effective utilization of this compound in research and development.
Introduction: The Significance of the Cyclobutane Motif
The cyclobutane ring, once considered a synthetic curiosity, has emerged as a valuable structural motif in drug discovery. Its rigid, three-dimensional geometry provides a unique scaffold that can impart desirable pharmacological properties, including metabolic stability, improved potency, and novel intellectual property. 1-Ethylcyclobutan-1-amine hydrochloride, as a primary amine salt, offers a versatile handle for a variety of chemical transformations, making it an attractive starting material for the synthesis of complex molecular architectures. Understanding its fundamental physicochemical properties is paramount for its successful application in lead optimization and process development.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its identity unequivocally.
| Identifier | Value | Source |
| Chemical Name | 1-Ethylcyclobutan-1-amine hydrochloride | N/A |
| CAS Number | 279215-56-4 | [1] |
| Parent CAS Number | 732235-62-0 (free base) | [2][] |
| Molecular Formula | C6H14ClN | N/A |
| Molecular Weight | 135.64 g/mol | [4] |
| Canonical SMILES | CCC1(CCC1)N.Cl | [1] |
| InChIKey | XGXNQIUNHHNDAQ-UHFFFAOYSA-N (free base) | N/A |
| EC Number | 829-459-2 | [1] |
| PubChem CID | 72135074 | [1] |
Synthesis and Purification
A robust and scalable synthetic route is crucial for the accessibility of this building block. The following protocol describes a plausible and efficient synthesis of 1-Ethylcyclobutan-1-amine hydrochloride, adapted from established methodologies for similar compounds.
Proposed Synthetic Pathway
The synthesis commences with the reaction of cyclobutanone with ethylmagnesium bromide to form the tertiary alcohol, 1-ethylcyclobutanol. This is followed by a Ritter reaction with sodium cyanide in the presence of a strong acid to yield the corresponding N-formamide, which is then hydrolyzed to the primary amine. Finally, treatment with hydrochloric acid affords the desired hydrochloride salt.
Caption: Proposed synthetic workflow for 1-Ethylcyclobutan-1-amine hydrochloride.
Experimental Protocol: Synthesis
Step 1: Synthesis of 1-Ethylcyclobutanol
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To a solution of cyclobutanone (1.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere at 0 °C, add ethylmagnesium bromide (1.1 eq, 3.0 M solution in diethyl ether) dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
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Separate the organic layer, and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1-ethylcyclobutanol.
Causality: The Grignard reaction is a classic and efficient method for the formation of carbon-carbon bonds. The use of anhydrous conditions is critical to prevent the quenching of the highly basic Grignard reagent by water.
Step 2: Synthesis of 1-Ethylcyclobutan-1-amine
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To a stirred solution of 1-ethylcyclobutanol (1.0 eq) in acetic acid at 0 °C, add sodium cyanide (1.2 eq) portionwise.
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Slowly add concentrated sulfuric acid (2.0 eq) while maintaining the temperature below 10 °C.
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Stir the mixture at room temperature for 24 hours.
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Pour the reaction mixture onto ice and basify with 50% aqueous sodium hydroxide to pH > 12.
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Extract the aqueous layer with dichloromethane (3x).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude N-formamide is then refluxed with 6 M hydrochloric acid for 12 hours to effect hydrolysis.
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After cooling, the solution is basified with sodium hydroxide, and the free amine is extracted with diethyl ether.
Causality: The Ritter reaction provides a direct route to amides from alcohols and nitriles in the presence of a strong acid. The subsequent acid hydrolysis cleaves the formamide to yield the desired primary amine.
Step 3: Formation of the Hydrochloride Salt
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Dissolve the crude 1-ethylcyclobutan-1-amine in anhydrous diethyl ether.
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Cool the solution to 0 °C and bubble dry hydrogen chloride gas through the solution until precipitation is complete.
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Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-Ethylcyclobutan-1-amine hydrochloride.
Causality: The formation of the hydrochloride salt is an acid-base reaction. Using a gaseous HCl in a non-polar solvent like diethyl ether ensures the precipitation of the highly polar salt, facilitating its isolation and purification.
Analytical Characterization
The identity and purity of the synthesized compound must be confirmed using a suite of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), and multiplets for the cyclobutane ring protons. The protons on the carbon adjacent to the nitrogen will be deshielded. In the hydrochloride salt, the NH3+ protons will appear as a broad singlet. The chemical shifts of cyclobutane protons are known to be influenced by the ring puckering and the substituent's orientation.[5]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbons of the ethyl group and the carbons of the cyclobutane ring. The carbon atom attached to the amino group will be significantly deshielded.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of 1-Ethylcyclobutan-1-amine hydrochloride will exhibit characteristic absorption bands for the ammonium group (N-H stretching) in the range of 3200-2800 cm⁻¹, which are typically broad due to hydrogen bonding.[6][7] An N-H bending vibration is also expected around 1625-1560 cm⁻¹.[8] The C-N stretching vibration for aliphatic amines is observed in the 1250–1020 cm⁻¹ region.[9]
Elemental Analysis
Elemental analysis for carbon, hydrogen, nitrogen, and chlorine should be performed to confirm the empirical formula of the hydrochloride salt. The experimentally determined percentages should be within ±0.4% of the theoretical values.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems and its suitability for drug development.
| Property | Predicted/Analog Value | Comments |
| Melting Point | 241-244 °C (for 1-methylcyclobutylamine HCl) | The melting point of 1-ethylcyclobutan-1-amine HCl is expected to be in a similar range, as the addition of a methylene unit typically has a modest effect on the melting point of small molecule salts. |
| Boiling Point | 139.9 °C at 760 mmHg (for 1-methylcyclobutylamine free base) | This value is for the free base of the methyl analog. The ethyl analog's free base will have a slightly higher boiling point. The hydrochloride salt will decompose at high temperatures rather than boil. |
| pKa | ~10-11 | Estimated based on typical pKa values for primary aliphatic amines. Experimental determination is crucial for accurate assessment. |
| LogP (XlogP) | 1.9 (predicted for free base) | This predicted value suggests moderate lipophilicity. The distribution coefficient (LogD) will be pH-dependent due to the ionizable amine group. |
| Solubility | High in polar protic solvents (e.g., water, methanol, ethanol) | As an ionic salt, it is expected to be highly soluble in polar solvents and poorly soluble in nonpolar aprotic solvents like hexane and toluene. |
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, self-validating protocols for the experimental determination of key physicochemical parameters.
Determination of pKa by Potentiometric Titration
The pKa, or acid dissociation constant, is a measure of the tendency of the protonated amine to donate a proton. It is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
Caption: Workflow for pKa determination by potentiometric titration.
Protocol:
-
Preparation: Accurately weigh approximately 20-30 mg of 1-Ethylcyclobutan-1-amine hydrochloride and dissolve it in 50 mL of deionized water.
-
Titration Setup: Place the solution in a thermostatted beaker at 25 °C and use a magnetic stirrer for gentle agitation. Immerse a calibrated pH electrode and a burette tip containing standardized 0.1 M NaOH solution.
-
Data Collection: Add the NaOH titrant in small increments (e.g., 0.05 mL) and record the pH after each addition, allowing the reading to stabilize.
-
Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa is the pH at the point where half of the amine hydrochloride has been neutralized (the half-equivalence point).
Trustworthiness: The protocol is self-validating through the use of a standardized titrant and a calibrated pH meter. The experiment should be performed in triplicate to ensure reproducibility, and the standard deviation should be reported.
Determination of Aqueous Solubility by the Isothermal Equilibrium Method
Aqueous solubility is a fundamental property that affects bioavailability. The isothermal equilibrium method, while time-consuming, is considered the gold standard for solubility determination.
Protocol:
-
Preparation of Saturated Solutions: Add an excess amount of 1-Ethylcyclobutan-1-amine hydrochloride to vials containing a known volume of purified water (and other relevant aqueous buffers, e.g., pH 7.4 phosphate-buffered saline).
-
Equilibration: Place the sealed vials in a thermostatic shaker bath at a constant temperature (e.g., 25 °C or 37 °C) and agitate for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to separate the undissolved solid from the supernatant.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant, filter it through a 0.22 µm syringe filter, and dilute it with a suitable solvent.
-
Quantification: Determine the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor, typically expressed in mg/mL or mol/L.
Trustworthiness: This method ensures that a true equilibrium is reached. The use of centrifugation and filtration removes any undissolved particles that could lead to an overestimation of solubility. The analytical method for quantification must be validated for linearity, accuracy, and precision.
Determination of the Partition Coefficient (LogP) by the Shake-Flask Method
The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key factor in its ability to cross cell membranes. For an ionizable compound like an amine, the distribution coefficient (LogD) at a specific pH is often more relevant.
Caption: Workflow for LogD determination by the shake-flask method.
Protocol:
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Preparation: Prepare a stock solution of 1-Ethylcyclobutan-1-amine hydrochloride in the aqueous phase (e.g., phosphate-buffered saline at pH 7.4). The n-octanol should be pre-saturated with the aqueous phase, and vice versa.
-
Partitioning: In a centrifuge tube, combine a known volume of the aqueous stock solution with an equal volume of pre-saturated n-octanol.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) and then allow the phases to separate by standing or centrifugation.
-
Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Trustworthiness: Pre-saturation of the solvents is crucial to prevent volume changes during the experiment. The analytical method must be able to accurately quantify the analyte in both matrices. Running the experiment with different initial concentrations can verify that the partition coefficient is independent of concentration.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling 1-Ethylcyclobutan-1-amine hydrochloride. Based on data for similar amine hydrochlorides, the following guidelines should be followed:
-
Hazard Classification: Likely to be classified as an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed.[10][11][12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
1-Ethylcyclobutan-1-amine hydrochloride is a valuable building block with significant potential in drug discovery. This guide has provided a comprehensive overview of its synthesis, characterization, and key physicochemical properties. The detailed experimental protocols are designed to provide researchers with the tools to generate reliable and reproducible data, thereby accelerating the drug development process. A thorough understanding of the principles outlined in this document will enable scientists to harness the full potential of this versatile compound.
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